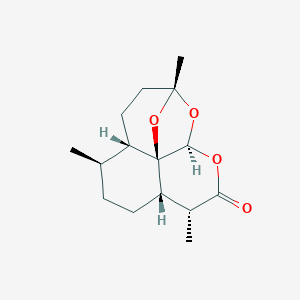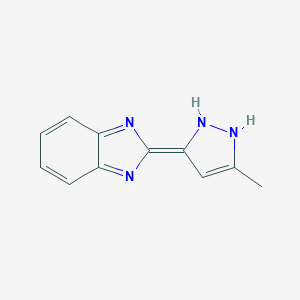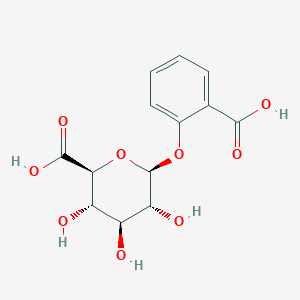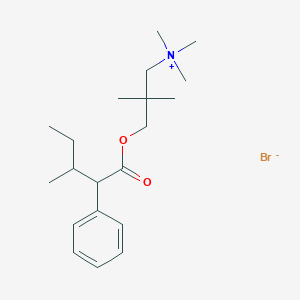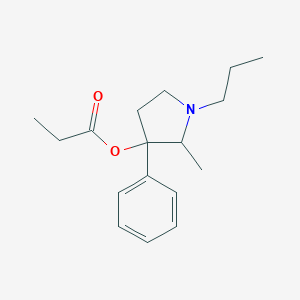
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate, also known as MPPP, is a synthetic compound that belongs to the class of synthetic opioids. MPPP is a potent analgesic that is used in scientific research for its ability to bind to opioid receptors in the brain and produce pain relief.
Mécanisme D'action
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate works by binding to the opioid receptors in the brain. This binding activates the receptors, which leads to a decrease in the perception of pain. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate also produces a feeling of euphoria, which can lead to addiction.
Effets Biochimiques Et Physiologiques
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate has both biochemical and physiological effects on the body. Biochemically, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate binds to the opioid receptors in the brain and activates them. This activation leads to a decrease in the perception of pain. Physiologically, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate can cause respiratory depression, sedation, and a decrease in blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate in lab experiments is that it is a potent analgesic that can produce pain relief. This makes it useful for studying the mechanisms of pain relief and addiction. However, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is also highly addictive and can cause respiratory depression, which can be dangerous. This limits its use in lab experiments and requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. One direction is to develop new drugs that target the opioid receptors in the brain without producing addiction or respiratory depression. Another direction is to study the long-term effects of 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate on the brain and body. This could lead to a better understanding of the risks and benefits of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate for pain management. Additionally, research could focus on developing new methods for synthesizing 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate that are safer and more efficient.
Conclusion:
In conclusion, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is a synthetic opioid that is used in scientific research to study the mechanisms of pain relief and addiction. It works by binding to the opioid receptors in the brain and producing pain relief and euphoria. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate has both advantages and limitations for lab experiments, and there are several future directions for research on this compound. As with all scientific research, it is important to use caution and careful monitoring when working with 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate.
Méthodes De Synthèse
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-phenyl-2-propanone and methylamine to produce N-methyl-1-phenyl-2-propanone. This intermediate is then reacted with pyrrolidine and propionic anhydride to produce 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. The synthesis of 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is commonly used in scientific research to study the opioid receptors in the brain. It is used to understand the mechanisms of pain relief and addiction. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is also used to study the effects of opioids on the central nervous system and to develop new drugs for pain management.
Propriétés
Numéro CAS |
102280-79-5 |
|---|---|
Nom du produit |
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate |
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(2-methyl-3-phenyl-1-propylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H25NO2/c1-4-12-18-13-11-17(14(18)3,20-16(19)5-2)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 |
Clé InChI |
ICONGZANQZOJQV-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC |
SMILES canonique |
CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC |
Synonymes |
2-methyl-3-phenyl-1-propyl-pyrrolidin-3-ol, propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



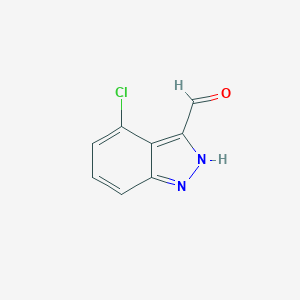


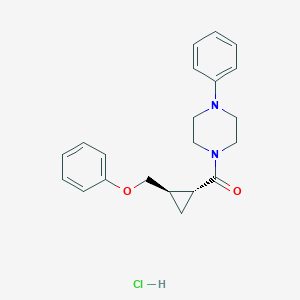
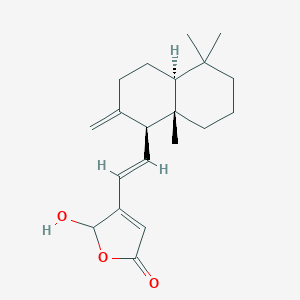


![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)
